(4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid
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Overview
Description
(4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid is a unique compound characterized by its thiazolidine ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid typically involves the condensation of a thiazolidine derivative with a suitable aldehyde or ketone. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct stereochemistry and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazolidine ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A secondary amine with a similar structure but different biological activities.
Thiophene derivatives: Compounds with a sulfur-containing ring structure similar to thiazolidine.
Uniqueness
(4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid is unique due to its combination of a thiazolidine ring and multiple hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
596122-74-6 |
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Molecular Formula |
C8H15NO6S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
(4R)-2-(1,2,3,4-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4?,5?,6?,7?/m0/s1 |
InChI Key |
AGZXTDUDXXPCMJ-XCASYZLESA-N |
Isomeric SMILES |
C1[C@H](NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Origin of Product |
United States |
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